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Introduction: The Strategic Importance of Diethyl
Iodomethylphosphonate
In the landscape of modern organic synthesis and drug discovery, the phosphonate moiety (R-

PO(OR')₂) has emerged as a critical functional group. Its unique stereoelectronic properties

allow it to serve as a non-hydrolyzable phosphate mimic, a crucial feature in the design of

enzyme inhibitors and nucleotide analogues. Furthermore, phosphonate-containing reagents

are cornerstones of carbon-carbon bond formation. Within this valuable class of compounds,

Diethyl Iodomethylphosphonate (CAS No. 10419-77-9) stands out as a particularly potent

and versatile building block.

This technical guide provides an in-depth exploration of Diethyl Iodomethylphosphonate,

moving beyond simple data recitation to explain the causal relationships behind its synthesis,

reactivity, and application. The content is structured to provide researchers, medicinal

chemists, and process development scientists with the expert-level insights required to

effectively harness this reagent in their work. We will delve into its fundamental properties,

validated synthetic protocols, key reaction pathways, and the analytical methods that ensure its

quality and successful deployment in complex synthetic routes.

Part 1: Core Molecular and Physicochemical Profile
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A thorough understanding of a reagent's physical and chemical properties is the foundation of

its effective use. Diethyl Iodomethylphosphonate is a dense, high-boiling liquid whose

characteristics are dominated by the presence of the electrophilic iodomethyl group and the

polar phosphonate ester.

The structure of Diethyl Iodomethylphosphonate features a central phosphorus(V) atom

double-bonded to an oxygen atom and single-bonded to two ethoxy groups and an iodomethyl

(-CH₂I) group.

// Nodes for atoms P [label="P", pos="0,0!"]; O_double [label="O", pos="0,1!"]; O_et1

[label="O", pos="-1.2,-0.5!"]; O_et2 [label="O", pos="1.2,-0.5!"]; C_iodo [label="CH₂",

pos="0,-1.5!"]; I [label="I", pos="0,-2.5!"]; C_et1_1 [label="CH₂", pos="-2.2,-0.2!"]; C_et1_2

[label="CH₃", pos="-3.2,-0.5!"]; C_et2_1 [label="CH₂", pos="2.2,-0.2!"]; C_et2_2 [label="CH₃",

pos="3.2,-0.5!"];

// Bonds P -- O_double [style=double, len=0.8]; P -- O_et1; P -- O_et2; P -- C_iodo; C_iodo -- I;

O_et1 -- C_et1_1; C_et1_1 -- C_et1_2; O_et2 -- C_et2_1; C_et2_1 -- C_et2_2; } कें द Caption:

Chemical structure of Diethyl Iodomethylphosphonate.

Table 1: Physicochemical and Safety Data for Diethyl Iodomethylphosphonate
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Property Value Source(s)

Molecular Weight 278.03 g/mol [1][2][3][4]

Molecular Formula C₅H₁₂IO₃P [1][2][3][5][6]

CAS Number 10419-77-9 [1][2][5]

Appearance
Clear, colorless to pale yellow

liquid
[7][8]

Boiling Point 112-114 °C @ 1 mmHg [1][7]

Density 1.6606 g/cm³ @ 19 °C [7]

Refractive Index 1.497 - 1.499 [7]

Solubility Immiscible with water [1][7]

Storage Conditions
2-8°C, under inert atmosphere,

protect from light
[4]

Key GHS Hazards

H315: Causes skin

irritationH319: Causes serious

eye irritationH335: May cause

respiratory irritation

[3][4][9]

Part 2: Synthesis Pathway and Mechanistic
Rationale
The most reliable and industrially scalable method for preparing dialkyl alkylphosphonates is

the Michaelis-Arbuzov reaction.[10] This reaction provides a direct and high-yielding pathway to

form the crucial P-C bond.

The core of the reaction is the nucleophilic attack of a trivalent phosphorus ester, such as

triethyl phosphite, on an alkyl halide. The choice of diiodomethane as the alkyl halide is

strategic; while highly reactive, its use allows for the direct installation of the iodomethyl group.

The reaction proceeds via a two-step Sₙ2 mechanism.

Mechanism:
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Nucleophilic Attack: The lone pair of electrons on the phosphorus atom of triethyl phosphite

attacks one of the methylene carbons of diiodomethane, displacing an iodide ion to form a

phosphonium salt intermediate.

Dealkylation: The displaced iodide ion, now acting as a nucleophile, attacks one of the

electrophilic ethyl carbons of the phosphonium intermediate. This second Sₙ2 displacement

cleaves a C-O bond, yielding the final pentavalent Diethyl Iodomethylphosphonate and a

molecule of ethyl iodide as a byproduct.

// Reactants TriethylPhosphite [label="Triethyl Phosphite\nP(OEt)₃"]; Diiodomethane

[label="Diiodomethane\nCH₂I₂"];

// Intermediate Intermediate [label="Phosphonium Salt Intermediate\n[CH₂I-P⁺(OEt)₃] I⁻"];

// Products Product [label="Diethyl Iodomethylphosphonate\n(EtO)₂P(=O)CH₂I",

fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Ethyl Iodide\nEtI",

fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];

// Edges {rank=same; TriethylPhosphite; Diiodomethane;} TriethylPhosphite -> Intermediate

[label="Step 1: Sₙ2 Attack"]; Diiodomethane -> Intermediate [style=dotted]; Intermediate ->

Product [label="Step 2: Dealkylation (Sₙ2)"]; Intermediate -> Byproduct [style=dotted]; } कें द
Caption: Michaelis-Arbuzov reaction workflow for synthesis.

Field-Proven Synthetic Protocol
This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov

reaction, optimized for safety and yield.

Objective: To synthesize Diethyl Iodomethylphosphonate from triethyl phosphite and

diiodomethane.

Materials:

Triethyl phosphite (reagent grade, distilled)

Diiodomethane (stabilized, >98%)

Round-bottom flask with reflux condenser and nitrogen inlet
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Heating mantle with stirrer

Distillation apparatus for purification

Procedure:

Inert Atmosphere: Assemble the reaction apparatus and flush thoroughly with dry nitrogen.

Maintain a positive nitrogen pressure throughout the reaction. This is crucial as phosphites

can be sensitive to oxidation and moisture.

Charging the Flask: Charge the round-bottom flask with triethyl phosphite (1.0 equivalent).

Reactant Addition: Add diiodomethane (1.1 equivalents) to the flask. A slight excess of the

halide ensures complete conversion of the phosphite. The reaction is often exothermic.

Reaction Conditions: Gently heat the reaction mixture to reflux (typically 120-150 °C). The

formation of the volatile byproduct, ethyl iodide (b.p. 72 °C), will be observed. The reaction

progress can be monitored by ³¹P NMR, observing the shift from the phosphite peak (+139

ppm) to the phosphonate peak (+15-20 ppm).

Work-up and Purification: Once the reaction is complete (typically 4-6 hours), cool the

mixture to room temperature. The crude product is purified by vacuum distillation to remove

any unreacted starting material and high-boiling impurities. The product is a high-boiling

liquid, and distillation must be performed under reduced pressure to prevent decomposition.

Self-Validation: The integrity of this protocol is confirmed by the predictable analytical results. A

successful reaction will show a near-complete consumption of the triethyl phosphite starting

material in the ³¹P NMR spectrum and the appearance of the target product peak. The boiling

point of the distilled product under a specific vacuum should align with reported values.[1][7]

Part 3: Applications in Advanced Synthesis & Drug
Development
Diethyl Iodomethylphosphonate is not an end-product but a strategic intermediate. Its value

lies in the dual reactivity of the iodomethyl and phosphonate groups.
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Precursor for Horner-Wadsworth-Emmons (HWE)
Reagents
The primary application of phosphonates is in the Horner-Wadsworth-Emmons (HWE) reaction,

a superior alternative to the Wittig reaction for synthesizing alkenes, particularly E-alkenes, with

high stereoselectivity.[1][3] Diethyl Iodomethylphosphonate is a precursor to the ylide

required for this transformation.

Workflow:

Arbuzov Reaction: The phosphonate is first reacted with a suitable nucleophile (e.g., the

enolate of an ester) to displace the iodide, forming a more complex phosphonate ester.

Deprotonation: The resulting phosphonate, which now has an α-proton adjacent to both the

phosphorus and another electron-withdrawing group, is treated with a non-nucleophilic base

(e.g., NaH, KHMDS) to generate a stabilized phosphonate carbanion (the HWE reagent).

Olefination: This carbanion then reacts with an aldehyde or ketone to produce an alkene,

with the dialkylphosphate salt being an easily removed, water-soluble byproduct.

// Nodes Reagent [label="Diethyl Iodomethylphosphonate"]; Base [label="Strong

Base\n(e.g., NaH)"]; Carbonyl [label="Aldehyde / Ketone\n(R₂C=O)"]; Carbanion

[label="Phosphonate Carbanion\n(HWE Reagent)", fillcolor="#FBBC05", style=filled,

fontcolor="#202124"]; Oxaphosphetane [label="Oxaphosphetane\nIntermediate"]; Alkene

[label="Alkene Product\n(E-isomer favored)", fillcolor="#34A853", style=filled,

fontcolor="#FFFFFF"]; Byproduct [label="Phosphate Byproduct\n(Water Soluble)",

fillcolor="#5F6368", style=filled, fontcolor="#FFFFFF"];

// Edges Reagent -> Carbanion [label="Deprotonation"]; Base -> Carbanion [style=dotted];

Carbanion -> Oxaphosphetane [label="Nucleophilic Attack"]; Carbonyl -> Oxaphosphetane

[style=dotted]; Oxaphosphetane -> Alkene [label="Elimination"]; Oxaphosphetane -> Byproduct

[style=dotted]; } कें द Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Introduction of the Phosphonomethyl Moiety
The iodomethyl group is an excellent electrophile. The iodide is a superb leaving group,

allowing for facile Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols,
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alcohols, carbanions). This provides a direct method for introducing the diethyl

phosphonomethyl group [-CH₂P(O)(OEt)₂] into a target molecule.[8] This is particularly valuable

in medicinal chemistry for synthesizing:

Enzyme Inhibitors: As stable mimics of phosphate-containing transition states.

Prodrugs: The phosphonate esters can be designed to be cleaved in vivo, releasing an

active phosphonic acid.

Bone-Targeting Agents: Bisphosphonates, synthesized from related precursors, are known to

chelate calcium and target bone tissue.

Part 4: Analytical Characterization Protocol
Rigorous analytical control is essential to verify the purity of Diethyl Iodomethylphosphonate
and to monitor its reactions.

High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of synthesized Diethyl Iodomethylphosphonate using

reverse-phase HPLC.

Methodology:

Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[5]

Mobile Phase: An isocratic mixture of acetonitrile and water is effective. A common starting

point is 60:40 (Acetonitrile:Water). For mass spectrometry (MS) detection, a small amount of

formic acid (0.1%) should be used instead of phosphoric acid.[5]

Flow Rate: 1.0 mL/min.

Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD) for

compounds lacking a strong chromophore.

Sample Preparation: Dilute a small sample of the phosphonate in the mobile phase.
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Validation: A pure sample should yield a single major peak. The retention time can be used

for identification in reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural confirmation.

¹H NMR (in CDCl₃):

-CH₂I: A doublet is expected around 3.0-3.5 ppm. The signal is split by the phosphorus

atom with a coupling constant (²J_PH) of approximately 8-12 Hz.

-OCH₂CH₃: A multiplet (quartet of doublets due to coupling with both the methyl protons

and the phosphorus atom) is expected around 4.1-4.3 ppm.

-OCH₂CH₃: A triplet is expected around 1.3-1.4 ppm.

³¹P NMR (in CDCl₃):

A single peak, typically a multiplet due to coupling with the adjacent methylene protons, is

expected in the range of +15 to +20 ppm (relative to 85% H₃PO₄).

¹³C NMR (in CDCl₃):

-CH₂I: A doublet with a large ¹J_PC coupling constant.

-OCH₂CH₃: A doublet with a smaller ²J_PC coupling constant.

-OCH₂CH₃: A doublet with a smaller ³J_PC coupling constant.

Part 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. Diethyl Iodomethylphosphonate is an

irritant and requires careful handling.

Personal Protective Equipment (PPE): Always use a fume hood. Wear chemical-resistant

gloves (nitrile is adequate for incidental contact), a lab coat, and splash-proof safety goggles.

[9]
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Handling: The compound is a skin and eye irritant.[3][4] Avoid inhalation of vapors, which

may cause respiratory irritation. In case of contact, flush the affected area with copious

amounts of water.

Storage: The compound is light-sensitive and should be stored in an amber bottle.[4] To

prevent degradation from moisture, store under an inert atmosphere (nitrogen or argon) in a

refrigerator (2-8 °C).

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, as these can

promote decomposition or unwanted reactions.

Conclusion
Diethyl Iodomethylphosphonate is a high-value reagent whose utility is rooted in well-

understood principles of physical organic chemistry. Its synthesis via the robust Michaelis-

Arbuzov reaction and its application as a precursor for powerful transformations like the

Horner-Wadsworth-Emmons olefination make it an indispensable tool. By understanding the

causality behind its synthesis, reactivity, and handling requirements, researchers can

confidently and safely integrate this compound into synthetic strategies to build molecular

complexity and advance the frontiers of chemical and pharmaceutical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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